Bafilomycin A1 is primarily sourced from marine-derived actinobacteria, particularly species of the Streptomyces genus. Recent studies have also focused on improving extraction and purification methods from these microbial sources to enhance yield and purity levels for research and potential therapeutic applications .
Bafilomycin A1 belongs to the class of macrolides, which are characterized by their large lactone rings. It is classified as a vacuolar ATPase inhibitor, which distinguishes it from other macrolides that may have different mechanisms of action or target different biological pathways.
The synthesis of bafilomycin A1 has been approached through various synthetic routes, including total synthesis and semi-synthesis from natural sources. Notable methods include:
One prominent synthetic route involves the use of zinc triflate to facilitate diastereoselective additions, allowing for the construction of the C14–C25 fragment through a series of carefully controlled reactions . The total synthesis often requires multiple steps with careful monitoring of yields and stereochemistry.
Bafilomycin A1 has a complex molecular structure characterized by a large lactone ring and several functional groups, including hydroxyl groups and a ketone. Its chemical formula is , and it has a molecular weight of approximately 471.59 g/mol.
The structural elucidation typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of synthesized bafilomycin A1. Data from these analyses reveal distinct peaks corresponding to its unique functional groups .
Bafilomycin A1 participates in various chemical reactions typical of macrolides, including hydrolysis under acidic conditions and reactions with nucleophiles due to its electrophilic centers.
The synthesis process often includes key reactions such as:
Bafilomycin A1 inhibits vacuolar ATPases by binding to their proton translocation sites, effectively blocking proton transport across membranes. This inhibition disrupts cellular pH homeostasis and can lead to cell death in susceptible organisms.
Studies have shown that bafilomycin A1 exhibits high selectivity for vacuolar ATPases over other ATPase types, making it a valuable tool for studying cellular processes involving these enzymes .
Relevant analytical data include:
Bafilomycin A1 has several scientific applications, including:
Bafilomycin A1 is a macrolide antibiotic characterized by a complex 16-membered lactone ring scaffold. Its molecular formula is C₃₅H₅₈O₉, with a molecular weight of 622.83 g/mol. The structure features a tetraene chromophore within the macrolide ring, connected via a three-carbon spacer to a tetrahydropyran moiety. A distinctive intramolecular hydrogen bond exists between the lactone carbonyl (C-1) and the C-17 hydroxyl group, stabilizing its conformation. The compound contains eight chiral centers and multiple functional groups, including hydroxyl, methoxy, and ketone moieties, which contribute to its biological activity. Stereochemistry is defined by the absolute configuration (3Z,5E,7R,8S,9S,11E,13E,15S,16R) [2] [7].
Bafilomycin A1 belongs to the bafilomycin family, a subclass of 16-membered macrolides biosynthesized by Streptomycetes. It serves as the structural core for all bafilomycins, with variations occurring in side-chain modifications (e.g., hydroxylation, glycosylation) in other derivatives [2] [4].
Feature | Description |
---|---|
Core Structure | 16-membered lactone ring with tetraene system |
Key Functional Groups | Hydroxyl (C-8, C-16), methoxy (C-3, C-15), ketone (C-2) |
Stereochemistry | 8 chiral centers; absolute configuration: 7R,8S,9S,15S,16R |
Intramolecular Bonding | H-bond between C-1 carbonyl and C-17 hydroxyl |
Molecular Formula | C₃₅H₅₈O₉ |
Bafilomycin A1 was first isolated in 1983 from Streptomyces griseus strains TU 1022 and TU 2437 during screens for microbial metabolites inhibiting P-type ATPases. Initial studies identified bafilomycin C1 as a cardiac glycoside mimic with inhibitory activity against P-ATPase (Kᵢ = 11 μM). Concurrently, bafilomycin A1 was characterized for its broad-spectrum antibiotic effects against Gram-positive bacteria, fungi, and yeasts, alongside immunosuppressive activity in T-cells [2] [7].
Subsequent discoveries expanded the family:
Bafilomycins occur naturally in soil and plant-associated environments, where Streptomycetes utilize them as chemical defenses. Yields are strain-dependent and often optimized via fermentation [4] [7].
Year | Milestone | Source Organism |
---|---|---|
1983 | Isolation of bafilomycins A1, B1, C1 | Streptomyces griseus |
1985 | Discovery of bafilomycins D and E | S. griseus |
2010 | Identification of 9-hydroxy-bafilomycin D | Streptomyces sp. YIM56209 |
2010s | Characterization of bafilomycins F–K | Various Streptomyces spp. |
Bafilomycin A1 is a white to light-yellow crystalline powder with a melting point of 96–97°C and a boiling point estimated at 770.1±60.0°C. Its density is 1.12±0.1 g/cm³, and it exhibits limited solubility in aqueous solutions. It is highly soluble in dimethyl sulfoxide (DMSO; up to 100 mg/mL) but insoluble in water and ethanol. The compound is hygroscopic and light-sensitive, requiring storage at –20°C in desiccated, dark conditions to maintain stability [3] [5] [7].
Key spectroscopic properties include:
Stability studies indicate a shelf life of >2 years in lyophilized form, but solutions degrade within 6 months even at –80°C. The molecule is susceptible to oxidation and pH-dependent hydrolysis, particularly under acidic conditions [7] [9].
Property | Value |
---|---|
Melting Point | 96–97°C |
Boiling Point | 770.1 ± 60.0°C (at 760 mmHg) |
Density | 1.12 ± 0.1 g/cm³ |
Solubility (DMSO) | 100 mg/mL (160.55 mM) |
Solubility (Water) | Insoluble |
Storage Stability | –20°C, desiccated, protected from light |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7